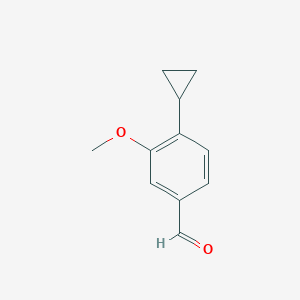

4-Cyclopropyl-3-methoxybenzaldehyde

Beschreibung

4-Cyclopropyl-3-methoxybenzaldehyde (CAS: 1782896-38-1) is a benzaldehyde derivative featuring a cyclopropyl group at the 4-position and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₂, with a molar mass of 176.21 g/mol. Predicted physical properties include a density of 1.151 g/cm³ and a boiling point of 290.4°C .

Accurate positional numbering of substituents is critical, as demonstrated by a corrigendum for a related compound, Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate, where an error in substituent positioning required correction . This underscores the importance of precise nomenclature in differentiating structurally similar compounds.

Eigenschaften

Molekularformel |

C11H12O2 |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

4-cyclopropyl-3-methoxybenzaldehyde |

InChI |

InChI=1S/C11H12O2/c1-13-11-6-8(7-12)2-5-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 |

InChI-Schlüssel |

ZZPUVEJFSBSPAF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=O)C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organoboron reagents under mild conditions.

Industrial Production Methods

Industrial production of 4-Cyclopropyl-3-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of reagents and catalysts may also be influenced by cost and availability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-Cyclopropyl-3-methoxybenzoic acid.

Reduction: 4-Cyclopropyl-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-3-methoxybenzaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological processes involving aldehydes.

Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-3-methoxybenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl and methoxy groups may influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares 4-Cyclopropyl-3-methoxybenzaldehyde with four structurally related benzaldehyde derivatives:

Key Observations :

- Steric and Electronic Effects : The cyclopropyl group in 4-Cyclopropyl-3-methoxybenzaldehyde imposes greater steric hindrance compared to methyl or methoxy substituents in other derivatives. This may reduce reactivity in sterically demanding reactions .

- Boiling Points : The predicted boiling point of 4-Cyclopropyl-3-methoxybenzaldehyde (290.4°C) is significantly higher than that of 4-Methoxybenzaldehyde (~248°C), likely due to increased molecular weight and intermolecular interactions .

4-Cyclopropyl-3-methoxybenzaldehyde

- Reactivity: The methoxy group activates the aromatic ring toward electrophilic substitution, but steric effects from the cyclopropyl group may direct reactions to specific positions. Potential for cyclopropyl ring-opening under acidic or oxidative conditions .

4-Methoxy-3-methylbenzaldehyde

- Reactivity : Electron-donating methoxy and methyl groups enhance ring stability. Methyl substituents may increase lipophilicity, making this compound useful in hydrophobic environments .

- Applications: Employed in research; classified as non-hazardous under EU Regulation (EC) No. 1272/2008 .

4-(Bromomethyl)benzaldehyde

Biologische Aktivität

4-Cyclopropyl-3-methoxybenzaldehyde is an organic compound with notable biological activity, particularly in the context of enzyme interactions and synthetic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Cyclopropyl-3-methoxybenzaldehyde features a cyclopropyl group and a methoxy group attached to a benzaldehyde core. This unique structure contributes to its reactivity and potential biological applications.

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 174.20 g/mol |

| Functional Groups | Aldehyde, ether (methoxy), cyclopropyl |

The biological activity of 4-Cyclopropyl-3-methoxybenzaldehyde primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of enzymatic activity, making it a useful probe in biochemical studies. The presence of the cyclopropyl and methoxy groups influences both the compound's reactivity and its binding affinity to various molecular targets.

Enzyme Studies

Research indicates that 4-Cyclopropyl-3-methoxybenzaldehyde can be utilized in enzyme-catalyzed reactions. Its aldehyde functional group allows it to participate in various biochemical pathways, serving as a substrate or inhibitor depending on the context.

Synthesis of Derivatives

The compound is also significant in synthetic organic chemistry as an intermediate for producing more complex molecules. For example, it can be oxidized to form 4-Cyclopropyl-3-methoxybenzoic acid or reduced to yield 4-Cyclopropyl-3-methoxybenzyl alcohol. These derivatives may exhibit distinct biological activities.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of compounds related to 4-Cyclopropyl-3-methoxybenzaldehyde:

- Inhibition Studies : In a series of high-throughput screening assays, derivatives of 4-Cyclopropyl-3-methoxybenzaldehyde were evaluated for their inhibitory effects on specific enzymes. Some derivatives demonstrated significant inhibition, suggesting potential therapeutic applications .

- Structure-Activity Relationship (SAR) : A study investigating the SAR of similar compounds revealed that modifications to the methoxy and cyclopropyl groups can significantly alter biological activity. For instance, substituting different groups at the benzene ring led to varying degrees of enzyme inhibition .

- Antitumor Activity : In vitro assays have shown that certain derivatives possess antitumor properties, particularly against breast cancer cell lines (e.g., MCF-7). The mechanism appears related to their ability to induce apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.